molecular formula C12H18N2O5 B13215305 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13215305
M. Wt: 270.28 g/mol
InChI Key: YNWHUINHNPXFGH-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added to the amine under aqueous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in the synthesis of various pharmaceuticals and fine chemicals, making this compound an important intermediate in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the free amine.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of peptide-based drugs and as a building block in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of new therapeutic agents, particularly in the field of cancer research and infectious diseases.

    Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid apart from similar compounds is its specific structure, which includes an oxazole ring. This unique feature imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of heterocyclic compounds and peptide-based drugs.

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-6(2)7-8(9(15)16)18-10(13-7)14-11(17)19-12(3,4)5/h6H,1-5H3,(H,15,16)(H,13,14,17)

InChI Key

YNWHUINHNPXFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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